molecular formula C5H2BrNO B2711788 4-Bromofuran-3-carbonitrile CAS No. 2092194-35-7

4-Bromofuran-3-carbonitrile

Cat. No.: B2711788
CAS No.: 2092194-35-7
M. Wt: 171.981
InChI Key: XXTXJIKGMIRDNV-UHFFFAOYSA-N
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Description

4-Bromofuran-3-carbonitrile is a heterocyclic aromatic compound featuring a furan ring substituted with a bromine atom at position 4 and a nitrile group (-CN) at position 2. This compound is of significant interest in organic synthesis due to its reactivity as a halogenated nitrile, enabling participation in cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

Properties

IUPAC Name

4-bromofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-3-8-2-4(5)1-7/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXJIKGMIRDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of furan-3-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromofuran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the furan ring .

Scientific Research Applications

4-Bromofuran-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Structural Analogues in Chromene Derivatives

Two chromene-based nitriles from Journal of Applied Pharmaceutical Science (2024) provide a basis for comparison:

  • Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
  • Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile

Key Differences :

Property 4-Bromofuran-3-carbonitrile (Inferred) Compound 1E/1L (Chromene Derivatives)
Core Structure Furan ring Benzopyran (chromene) ring
Substituents Br at C4, -CN at C3 Amino, hydroxy, aryl groups at C2/C4
Melting Point Not reported 223–227°C (Compound 1E)
IR Spectral Features Expected -CN (~2,204 cm⁻¹) Observed -CN (2,204 cm⁻¹), -NH2 (3,464 cm⁻¹)

Functional Insights :

  • Bromine in this compound is directly on the heterocycle, while in Compound 1L, bromine is on a phenyl substituent, influencing steric and electronic effects .

Biological Activity

4-Bromofuran-3-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H3BrN, featuring a furan ring substituted with a bromine atom and a nitrile group. The presence of these functional groups influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom can enhance the compound's lipophilicity, facilitating its penetration into biological membranes. The nitrile group may participate in nucleophilic reactions, allowing the compound to interact with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can alter metabolic pathways.
  • Cellular Uptake : The lipophilic nature aids in the absorption across cellular membranes, influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A structure-activity relationship (SAR) analysis indicates that modifications in the furan ring significantly affect cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM) Reference
K562 (Leukemia)5.0
HL60 (Leukemia)0.1
MCF-7 (Breast Cancer)15.0

The compound exhibited notable cytotoxic effects without significant toxicity towards normal cells, suggesting a selective action against cancerous cells.

Protein Tyrosine Kinase Inhibition

In vitro studies have demonstrated that this compound acts as a protein tyrosine kinase (PTK) inhibitor. The following table summarizes its inhibitory activity compared to a known reference compound:

Compound IC50 (μM) Reference
This compound4.66
Genistein (Reference)13.65

This suggests that this compound may have therapeutic potential in treating cancers driven by aberrant PTK activity.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various furan derivatives, including this compound, showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
  • Mechanistic Study : Research investigating the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

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